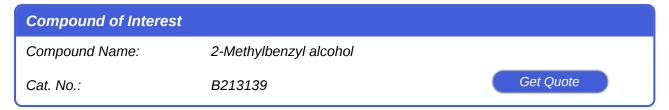


Spectroscopic Analysis of 2-Methylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-methylbenzyl alcohol**, a key aromatic alcohol intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **2-methylbenzyl alcohol** are presented below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **2-Methylbenzyl Alcohol**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.37 - 7.17	m	4H	Ar-H
4.70	S	2H	-CH₂OH
2.37	S	3H	Ar-CH₃
1.90	s (broad)	1H	-ОН

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

Table 2: 13C NMR Spectroscopic Data for 2-Methylbenzyl Alcohol

Chemical Shift (δ) ppm	Assignment
138.8	Ar-C (quaternary)
136.3	Ar-C (quaternary)
130.5	Ar-CH
127.9	Ar-CH
127.7	Ar-CH
126.2	Ar-CH
63.7	-CH₂OH
18.8	Ar-CH₃

Data obtained in CDCl₃ at 101 MHz.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of organic compounds like **2-methylbenzyl alcohol** is as follows:



- Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] The solution must be homogeneous and free of any solid particles.
- Filtration: Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[3]
- Instrumentation: Acquire the spectra on a spectrometer, such as a 400 MHz or 500 MHz instrument.[2]
- Data Acquisition:
 - Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[2]
 - Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or
 ¹³C) to maximize signal reception.[2]
 - Acquisition Parameters: Set appropriate parameters, including the number of scans, spectral width, and relaxation delay, before initiating data collection.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Key IR Absorption Bands for 2-Methylbenzyl Alcohol



Wavenumber (cm ⁻¹)	Description	Functional Group
3330 (broad)	O-H stretch	Alcohol
3020	C-H stretch (aromatic)	Arene
2920	C-H stretch (aliphatic)	Alkane
1450	C=C stretch (in-ring)	Arene
1010	C-O stretch	Primary Alcohol

Data corresponds to a liquid film on NaCl plates.

Experimental Protocol for IR Spectroscopy

The following protocol outlines the thin solid film method for obtaining an IR spectrum:

- Sample Preparation: Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.
- Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
 [4] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]
- Spectrum Optimization: If the peaks are too intense, the film is too thick and should be remade with a more dilute solution. If the peaks are too weak, add more solution to the plate and allow the solvent to evaporate before re-running the spectrum.[4]
- Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its



structure through fragmentation patterns.

MS Data

Table 4: Mass Spectrometry Data for **2-Methylbenzyl Alcohol**

m/z	Relative Intensity	Assignment
122	Moderate	[M] ⁺ (Molecular Ion)
104	Strong	[M - H ₂ O] ⁺
91	Base Peak	[C ₇ H ₇]+ (Tropylium ion)
77	Strong	[C ₆ H ₅] ⁺ (Phenyl ion)

Data obtained via electron ionization (EI).

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using electron ionization is as follows:

- Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[5] For volatile compounds, this can be achieved by heating the sample. Gas chromatography is also a common method for sample introduction.[5]
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a highenergy electron beam. This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a radical cation, referred to as the molecular ion.[5][6]
- Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species and neutral fragments.[5]
- Mass Analysis: The positively charged ions are accelerated by an electric field and then
 deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge
 ratio (m/z) of the ion.[7]
- Detection: A detector at the end of the flight tube records the abundance of ions at each m/z value, generating the mass spectrum.[7] The most intense peak in the spectrum is



designated as the base peak and is assigned a relative abundance of 100%.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



General Workflow for Spectroscopic Analysis Sample Preparation Chemical Sample Dissolution in Appropriate Solvent Filtration (if necessary) IR Analysis **NMR** Analysis **MS** Analysis Data Acquisition NMR Spectrometer IR Spectrometer Mass Spectrometer Data Analysis & Interpretation NMR Spectrum IR Spectrum Mass Spectrum (1H, 13C) Structural Elucidation & Compound Confirmation

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Caption: Workflow of Spectroscopic Analysis.



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